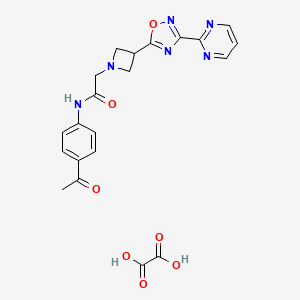
N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H20N6O7 and its molecular weight is 468.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1448075-39-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O4, with a molecular weight of 368.38 g/mol. The compound features a complex structure that includes an acetylphenyl group, a pyrimidine moiety, and an oxadiazole ring, which are known to contribute to its biological activity.
Research indicates that compounds with similar structural motifs often exhibit antimicrobial , antitumor , and anti-inflammatory activities. The presence of the pyrimidine and oxadiazole rings is particularly noteworthy as these heterocycles are commonly associated with various pharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine and oxadiazole possess significant antimicrobial properties. For instance, compounds containing these moieties have been reported to inhibit bacterial growth by disrupting cellular processes or interfering with DNA replication mechanisms .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Antitumor Efficacy : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value indicating significant potency against breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment and observed morphological changes consistent with apoptosis.
- Antimicrobial Assays : Another investigation conducted agar diffusion tests against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Data Tables
| Biological Activity | Assay Type | IC50/Zone of Inhibition | Cell Line/Bacteria |
|---|---|---|---|
| Antitumor | MTT Assay | 15 µM | MCF7 (Breast Cancer) |
| Antimicrobial | Agar Diffusion | 20 mm | Staphylococcus aureus |
| 18 mm | Escherichia coli |
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3.C2H2O4/c1-12(26)13-3-5-15(6-4-13)22-16(27)11-25-9-14(10-25)19-23-18(24-28-19)17-20-7-2-8-21-17;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,22,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFHPZCUATUXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














